4-Bromo-2-(N-Boc-aminomethyl)thiophene CAS number and properties
4-Bromo-2-(N-Boc-aminomethyl)thiophene CAS number and properties
An In-Depth Technical Guide to 4-Bromo-2-(N-Boc-aminomethyl)thiophene: Synthesis, Orthogonal Functionalization, and Drug Discovery Applications
Executive Summary
In modern medicinal chemistry, the design of heteroaryl scaffolds requires building blocks that offer precise, orthogonal functionalization points. 4-Bromo-2-(N-Boc-aminomethyl)thiophene (CAS: 479090-39-6) represents a highly strategic bifunctional intermediate. Featuring a reactive C4-bromine atom and a protected C2-aminomethyl group, this compound serves as a cornerstone for synthesizing complex kinase inhibitors (e.g., pan-AKT inhibitors like afuresertib)[1], dopamine D3 receptor ligands[2], and lysyl oxidase (LOX) inhibitors[3].
This whitepaper provides a comprehensive analysis of its physicochemical properties, elucidates the causality behind its synthetic workflows, and details self-validating protocols for its downstream integration into pharmaceutical pipelines.
Physicochemical Profiling & Structural Analysis
Understanding the physical and topological properties of 4-Bromo-2-(N-Boc-aminomethyl)thiophene is critical for predicting its behavior in organic solvents and its stability during catalytic cycles. The tert-butoxycarbonyl (Boc) group not only masks the primary amine but also significantly increases the lipophilicity (XLogP3) of the molecule, aiding in its solubility in non-polar to moderately polar organic solvents used in transition-metal catalysis.
| Property | Value | Scientific Implication |
| Chemical Name | 4-Bromo-2-(N-Boc-aminomethyl)thiophene | Standard IUPAC nomenclature. |
| CAS Number | 479090-39-6 | Unique registry identifier. |
| Molecular Formula | C10H14BrNO2S | Defines stoichiometric calculations. |
| Molecular Weight | 292.19 g/mol | Essential for molarity and yield tracking[4]. |
| Topological Polar Surface Area (TPSA) | 66.6 Ų | Indicates moderate polarity, governed by the carbamate linkage. |
| XLogP3 | 3.93 | High lipophilicity; necessitates non-aqueous or biphasic reaction conditions[5]. |
| MDL Number | MFCD10700150 | Database cross-referencing ID. |
Mechanistic Synthesis Workflows
The synthesis of 4-Bromo-2-(N-Boc-aminomethyl)thiophene typically originates from commercially available precursors like 4-bromothiophene-2-carboxaldehyde or 4-bromothiophene-2-carbonitrile.
Workflow Causality & Strategic Choices
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Why Reductive Amination over Direct Alkylation? Direct amination of alkyl halides often leads to over-alkylation, yielding secondary or tertiary amines. By condensing 4-bromothiophene-2-carboxaldehyde with hydroxylamine to form an oxime, and subsequently reducing it, we enforce strict primary amine fidelity[6].
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Why Nickel Boride Reduction? Standard catalytic hydrogenation (e.g., Pd/C and H2) risks hydrodebromination at the C4 position. Generating nickel boride in situ ( NiCl2+NaBH4 ) provides a chemoselective, mild reduction of the oxime without cleaving the sensitive C-Br bond.
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The Role of the Boc Group: A free primary amine can coordinate to Palladium catalysts, poisoning them, or act as a competitive nucleophile in Buchwald-Hartwig aminations[7]. The Boc group provides both steric shielding and electronic deactivation, rendering the amine inert during downstream C4 cross-coupling.
Figure 1: Synthetic workflows and orthogonal functionalization pathways for CAS 479090-39-6.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 4-Bromo-2-(N-Boc-aminomethyl)thiophene
This protocol utilizes a two-step reductive amination and protection sequence, designed to prevent debromination.
Step 1: Oxime Formation
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Dissolve 4-bromothiophene-2-carboxaldehyde (10.0 g, 52.3 mmol) in absolute ethanol (100 mL)[6].
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Add hydroxylamine hydrochloride (5.45 g, 78.5 mmol) and pyridine (6.3 mL)[6].
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Causality: Pyridine acts as an acid scavenger and catalyst, driving the equilibrium toward the oxime.
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Reflux the mixture at 80 °C for 4 hours. Validation: TLC (Hexanes/EtOAc 4:1) should show complete consumption of the UV-active aldehyde.
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Concentrate in vacuo, partition between EtOAc and water, wash with brine, and dry over Na2SO4 .
Step 2: Chemoselective Reduction & Boc Protection
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Dissolve the crude oxime in methanol (150 mL) and cool to 0 °C. Add NiCl2⋅6H2O (1.2 g, 5.0 mmol).
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Carefully add NaBH4 (5.9 g, 156 mmol) in small portions. Validation: The solution will immediately turn black, indicating the formation of the active nickel boride catalyst, accompanied by vigorous hydrogen gas evolution.
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Stir for 2 hours at room temperature. Filter through Celite to remove the nickel catalyst.
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Concentrate the filtrate, dissolve the resulting crude amine in dichloromethane (DCM, 150 mL), and cool to 0 °C.
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Add triethylamine ( Et3N , 14.5 mL, 104 mmol) followed by di-tert-butyl dicarbonate ( Boc2O , 12.5 g, 57.5 mmol).
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Stir at room temperature for 12 hours. Wash with 1M HCl, saturated NaHCO3 , and brine. Purify via flash chromatography to yield the target compound.
Protocol B: Downstream Orthogonal Functionalization
Once synthesized, the building block is typically subjected to Suzuki-Miyaura cross-coupling at the C4 position, followed by deprotection at the C2 position.
1. Suzuki-Miyaura Coupling (C4 Functionalization) Causality: Pd(dppf)Cl2 is selected because the bidentate dppf ligand enforces a cis-geometry on the Palladium center. This dramatically accelerates the reductive elimination step, which is crucial for electron-rich heteroaryl bromides that are otherwise sluggish[1].
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Charge a Schlenk flask with 4-Bromo-2-(N-Boc-aminomethyl)thiophene (1.0 eq), an arylboronic acid (1.2 eq), and K2CO3 (2.5 eq).
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Add a degassed solvent mixture of 1,4-Dioxane and H2O (4:1 ratio).
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Add Pd(dppf)Cl2 (0.05 eq). Purge the flask with Argon for 10 minutes.
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Heat at 90 °C for 8 hours. Validation: The reaction mixture will transition from a red/orange suspension to a dark homogeneous mixture. Monitor via LC-MS for the disappearance of the 292 m/z starting material peak.
2. Acidic Deprotection & Amidation (C2 Functionalization) Causality: The Boc group is highly acid-labile. Using Trifluoroacetic acid (TFA) cleaves the carbamate, releasing CO2 and isobutylene gas. This gaseous release drives the reaction irreversibly to completion[2].
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Dissolve the C4-functionalized intermediate in DCM (0.2 M).
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Add TFA to achieve a 20% v/v solution. Stir at room temperature for 2 hours. Validation: Continuous micro-bubbling ( CO2 evolution) will be observed.
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Evaporate the solvent to dryness to yield the amine-TFA salt.
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For amidation, dissolve the salt in DMF. Add the desired carboxylic acid (1.1 eq), DIPEA (3.0 eq to neutralize the TFA salt and act as a base), and HATU (1.2 eq).
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Causality: HATU stabilizes the active ester intermediate via a 7-membered hydrogen-bonded transition state, preventing epimerization and ensuring rapid amide bond formation even with sterically hindered substrates.
Handling, Safety, and Storage
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Storage: Store in a tightly sealed container at 2–8 °C under an inert atmosphere (Argon or Nitrogen) to prevent slow oxidation of the thiophene ring.
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Safety: The compound contains a reactive thiophene and a halogen. Handle in a well-ventilated fume hood. Avoid inhalation of dust or aerosols. Standard PPE (nitrile gloves, safety goggles, and lab coat) is mandatory.
References
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ACS Publications. "Design and Structure−Activity Relationships of Potent and Selective Inhibitors of Blood Coagulation Factor Xa." Journal of Medicinal Chemistry. URL:[Link][7]
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Chemical Papers. "A new preparation process to afuresertib, a pan-AKT inhibitor under clinical development." Chemical Papers. URL:[Link][1]
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Google Patents. "Novel heterocyclic amide derivatives and their use as dopamine d3 receptor ligands (EP1361875A2)." Google Patents. URL:[2]
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Google Patents. "Quinazolinediones as antibacterial agents (WO2002102793A2)." Google Patents. URL:[6]
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Google Patents. "Methylamine derivatives as lysyl oxidase inhibitors for the treatment of cancer (WO2017141049A1)." Google Patents. URL:[3]
Sources
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. EP1361875A2 - Novel heterocyclic amide derivatives and their use as dopamine d3 receptor ligands - Google Patents [patents.google.com]
- 3. WO2017141049A1 - Methylamine derivatives as lysysl oxidase inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 4. 4-Bromo-2-(N-Boc-aminomethyl)thiophene | 479090-39-6 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. WO2002102793A2 - Quinazolinediones as antibacterial agents - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
